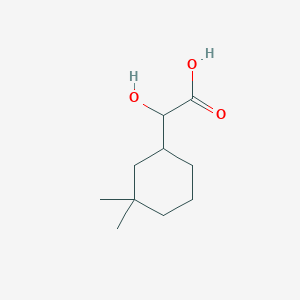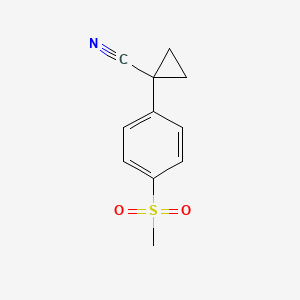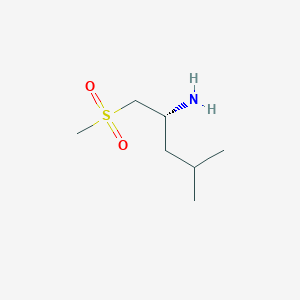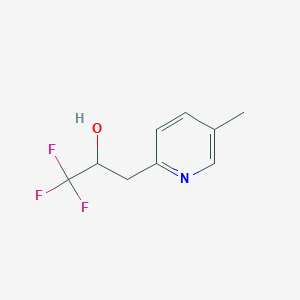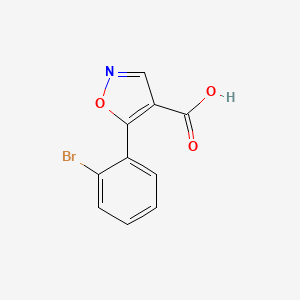
5-(2-Bromophenyl)isoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)isoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a bromophenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)isoxazole-4-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The isoxazole ring is often formed through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by bromination and carboxylation. These processes are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
5-(2-Bromophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium azide (NaN3) or thiourea can be employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in pharmaceutical and chemical research .
科学的研究の応用
5-(2-Bromophenyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(2-Bromophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-4-carboxylic acid
Uniqueness
5-(2-Bromophenyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group at the 2-position of the isoxazole ring differentiates it from other isoxazole derivatives, making it a valuable compound for targeted research and applications .
特性
CAS番号 |
887408-12-0 |
|---|---|
分子式 |
C10H6BrNO3 |
分子量 |
268.06 g/mol |
IUPAC名 |
5-(2-bromophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
InChIキー |
QDQFDFJFCMNCJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


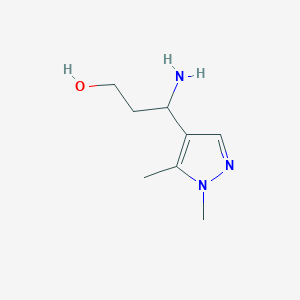

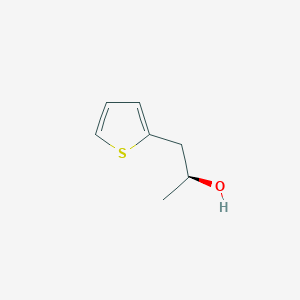
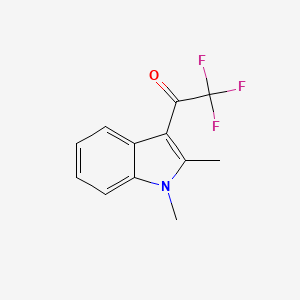
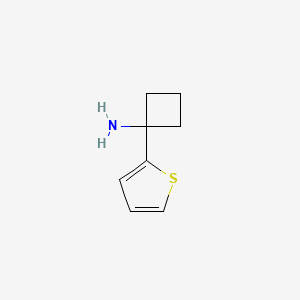
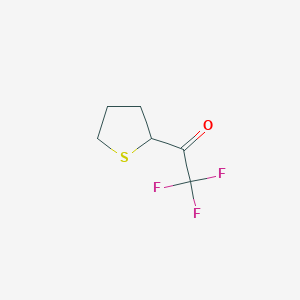
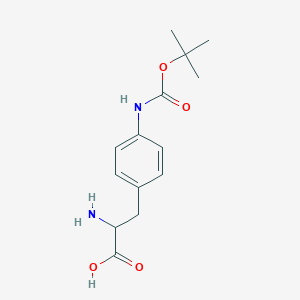
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
